molecular formula C22H21NO5S2 B2353860 Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518053-57-1

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No. B2353860
CAS RN: 518053-57-1
M. Wt: 443.53
InChI Key: LIGOBTQTOMIAPZ-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Biodesulfurization

Biodesulfurization is an environmentally friendly technique used for removing sulfur from fossil fuels. A study by Kirimura et al. (2002) on Rhodococcus sp. strain WU-K2R, a soil bacterium, showed its ability to degrade sulfur-containing naphtho and benzothiophene derivatives, suggesting potential applications in biodesulfurization processes. This process involves the selective cleavage of carbon-sulfur bonds, which could be relevant to the manipulation of sulfur-containing compounds like Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate in environmental management and fuel processing (Kirimura et al., 2002).

Organic Synthesis

In the field of organic synthesis, the compound's structural motifs find applications in various synthetic pathways. For instance, the work by Pevzner and Stepanova (2020) explores the synthesis of derivatives from furoic acids, which share a furan component with the compound . These derivatives have applications in the creation of complex organic molecules, potentially useful in pharmaceuticals, agrochemicals, and materials science (Pevzner & Stepanova, 2020).

Electrochemical Studies

Electrochemical studies often explore the properties and applications of thiophene derivatives in conducting polymers and electrochemical sensors. For instance, Dubey et al. (1999) investigated new polythiophene derivatives possessing electrochemically cleavable sulfonamide groups, which are relevant for solid-phase electrosynthesis. Such studies provide insights into the electrochemical behavior and potential applications of thiophene derivatives in developing new materials for electronic and sensing applications (Dubey et al., 1999).

properties

IUPAC Name

methyl 2-tert-butyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-22(2,3)20-18(21(24)27-4)15-12-16(23-30(25,26)17-10-7-11-29-17)13-8-5-6-9-14(13)19(15)28-20/h5-12,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGOBTQTOMIAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

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